3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid is a compound of significant interest in chemical research due to its unique structure and potential biological activities. The molecular formula for this compound is , with a molecular weight of 208.17 g/mol. This compound features a furan ring and an oxadiazole ring, which are known for their diverse biological properties, including antiviral and antimicrobial activities .
The synthesis of 3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to characterize the synthesized compounds .
Property | Value |
---|---|
Molecular Formula | C9H8N2O4 |
Molecular Weight | 208.17 g/mol |
IUPAC Name | 3-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid |
InChI | InChI=1S/C9H8N2O4/c12-8(13)2-1-7... |
InChI Key | SDHOVKREXIVDMG-UHFFFAOYSA-N |
Canonical SMILES | C1=COC=C1C2=NOC(=N2)CCC(=O)O |
3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties or enhancing its biological activities. Detailed mechanistic studies are often conducted to understand these transformations better.
The mechanism of action of 3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid is closely related to its structural components. Compounds containing furan and oxadiazole rings have been reported to exhibit various biological activities:
While specific pathways for this compound require further investigation, existing literature suggests that similar compounds affect cellular signaling pathways involved in inflammation and infection response.
The physical properties of 3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid include:
The chemical properties include:
These properties are crucial for determining the compound's handling and application in research settings .
The applications of 3-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid span several fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1